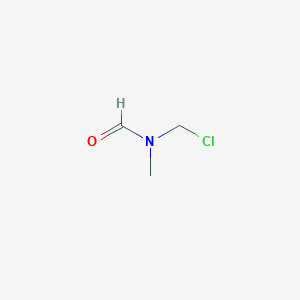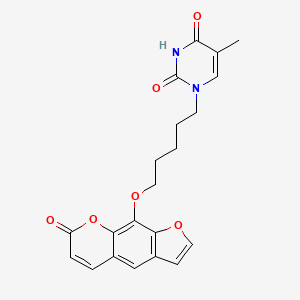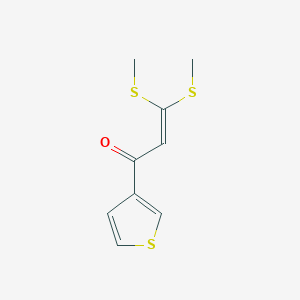
Formamide, N-(chloromethyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(chloromethyl)-N-methyl- is a chemical compound with the molecular formula C3H6ClNO It is a derivative of formamide, where the hydrogen atoms are replaced by chloromethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formamide, N-(chloromethyl)-N-methyl- can be synthesized through several methods. One common approach involves the reaction of formamide with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(chloromethyl)-N-methyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-(chloromethyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted formamides with various functional groups.
Oxidation Reactions: The major products include aldehydes and carboxylic acids.
Reduction Reactions: The major products are primary amines.
Wissenschaftliche Forschungsanwendungen
Formamide, N-(chloromethyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Formamide, N-(chloromethyl)-N-methyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Formamide, N-(chloromethyl)-N-methyl- can be compared with other similar compounds, such as:
Dimethylformamide (DMF): Unlike Formamide, N-(chloromethyl)-N-methyl-, DMF does not contain a chloromethyl group, making it less reactive in substitution reactions.
N-Methylformamide: This compound lacks the chloromethyl group, resulting in different chemical reactivity and applications.
Chloromethylformamide: This compound contains a chloromethyl group but lacks the additional methyl group, affecting its solubility and reactivity.
Eigenschaften
| 78357-38-7 | |
Molekularformel |
C3H6ClNO |
Molekulargewicht |
107.54 g/mol |
IUPAC-Name |
N-(chloromethyl)-N-methylformamide |
InChI |
InChI=1S/C3H6ClNO/c1-5(2-4)3-6/h3H,2H2,1H3 |
InChI-Schlüssel |
SFOPHQUYNPBUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)



![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
